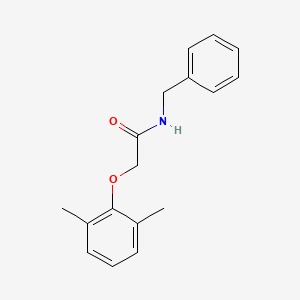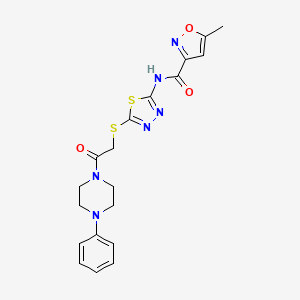
N-benzyl-2-(2,6-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-benzyl-2-(2,6-dimethylphenoxy)acetamide" is a chemical entity that can be categorized under the class of acetamide derivatives. These compounds are known for their potential biological activities and are often explored for their pharmacological properties. The structure of this compound suggests that it contains a benzyl group attached to an acetamide moiety, which is further linked to a dimethylphenoxy group. This structural framework is common in various synthesized compounds that are evaluated for different biological activities, such as antioxidant, anticonvulsant, and anticancer properties .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the reaction of appropriate amines with corresponding acid or ester precursors. For instance, the synthesis of N-substituted benzyl acetamides can be achieved by reacting benzyloxy dimethylphenylacetate with substituted benzyl amines, followed by debenzylation to yield the final product . Similarly, other methods include the alkylation of preformed acetamide derivatives with chloromethylbenzene derivatives in the presence of a base . These synthetic routes are crucial for creating a library of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, mass spectrometry, and sometimes X-ray crystallography. For example, the structures of some synthesized carboxamides were elucidated by X-ray crystallography . The molecular structure is a key factor in determining the biological activity of these compounds, as it influences their interaction with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . These reactions are important for modifying the chemical structure and potentially enhancing the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their acidity constants (pKa), are determined using techniques like UV spectroscopy. The pKa values provide insight into the ionization state of the compounds at different pH levels, which is important for understanding their behavior in biological systems . Additionally, the solubility, melting point, and stability of these compounds are also important properties that can affect their biological activity and pharmacokinetic profile.
Applications De Recherche Scientifique
Synthesis and Biodistribution
A study focused on the synthesis and biodistribution of a compound related to N-benzyl-2-(2,6-dimethylphenoxy)acetamide, [11C]R116301, for potential use in positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This compound showed promise for visualizing NK1 receptors in vivo using PET, indicating its potential application in neuropharmacological research (M. V. D. Mey et al., 2005).
Anticonvulsant Activity
Research on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs highlighted the anticonvulsant activity of these compounds. Specifically, one compound exhibited significant efficacy in various seizure models, suggesting its utility in the development of new anticonvulsant medications (E. Pękala et al., 2011).
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, potential pesticides, were characterized by X-ray powder diffraction. This study provided valuable structural information that could aid in the design and development of new pesticides (E. Olszewska et al., 2011).
Cognition-Enhancing Agent
Another study investigated DM-9384 (nefiracetam), a cyclic derivative of gamma-aminobutyric acid (GABA), as a cognition-enhancing agent. The research found that DM-9384 increased the turnover of components of the GABAergic system in the rat brain, suggesting its potential as a therapeutic agent for enhancing cognitive functions (S. Watabe et al., 1993).
Synthesis of Intermediates for Tetrahydroisoquinolines
The synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxy phenyl) acetamides, which serve as important intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines, was described. This research contributes to the field of synthetic organic chemistry, providing pathways for the creation of complex molecular structures (B. Raju, 2008).
Propriétés
IUPAC Name |
N-benzyl-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-6-8-14(2)17(13)20-12-16(19)18-11-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNOAKGBPVYRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)
![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)
